molecular formula C14H7Br2ClN2O2 B1414528 5-Chloro-3-(3,5-dibromo-4-hydroxy-phenylimino)-1,3-dihydro-indol-2-one CAS No. 1380572-39-3

5-Chloro-3-(3,5-dibromo-4-hydroxy-phenylimino)-1,3-dihydro-indol-2-one

Cat. No. B1414528
M. Wt: 430.48 g/mol
InChI Key: RVDXDZPERYOQEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-3-(3,5-dibromo-4-hydroxy-phenylimino)-1,3-dihydro-indol-2-one, also known as CDBH, is an organic compound belonging to the class of heterocyclic compounds. It is a white crystalline powder with a molecular formula of C13H10Br2ClNO and a molecular weight of 357.56 g/mol. CDBH has a wide range of applications in scientific research and has been studied for its potential therapeutic properties.

Mechanism Of Action

The exact mechanism of action of 5-Chloro-3-(3,5-dibromo-4-hydroxy-phenylimino)-1,3-dihydro-indol-2-one is still not fully understood. However, it is thought to act by binding to certain receptors in the brain and modulating their activity. This may explain its effects on anxiety and seizures.

Biochemical And Physiological Effects

5-Chloro-3-(3,5-dibromo-4-hydroxy-phenylimino)-1,3-dihydro-indol-2-one has been found to have a number of biochemical and physiological effects. It has been found to modulate the activity of certain neurotransmitters, including serotonin, dopamine, and gamma-aminobutyric acid (GABA). It has also been found to increase the expression of certain proteins involved in the regulation of inflammation and cell death.

Advantages And Limitations For Lab Experiments

The use of 5-Chloro-3-(3,5-dibromo-4-hydroxy-phenylimino)-1,3-dihydro-indol-2-one in lab experiments has several advantages. It is relatively easy to synthesize and is relatively stable in aqueous solutions. Additionally, it is relatively non-toxic and does not have significant negative side effects. However, there are some limitations to its use in lab experiments. It is not very soluble in water, making it difficult to use in certain experiments. Additionally, its effects on certain biochemical and physiological processes are not fully understood, making it difficult to predict the outcome of certain experiments.

Future Directions

Future research directions for 5-Chloro-3-(3,5-dibromo-4-hydroxy-phenylimino)-1,3-dihydro-indol-2-one include further investigations into its potential therapeutic effects and its mechanism of action. Additionally, further research is needed to better understand its effects on biochemical and physiological processes and to better understand its limitations for lab experiments. Other future research directions include exploring its potential use in drug delivery systems and its potential use in the treatment of neurological disorders. Additionally, further research is needed to explore its potential use as a pesticide and its potential to inhibit the growth of certain bacteria and fungi.

Scientific Research Applications

5-Chloro-3-(3,5-dibromo-4-hydroxy-phenylimino)-1,3-dihydro-indol-2-one has been studied for its potential therapeutic properties and has been found to act as an anticonvulsant and anxiolytic. It has also been studied for its potential anti-inflammatory, anti-cancer, and anti-diabetic effects. In addition, 5-Chloro-3-(3,5-dibromo-4-hydroxy-phenylimino)-1,3-dihydro-indol-2-one has been studied for its potential to inhibit the growth of certain bacteria and fungi.

properties

IUPAC Name

5-chloro-3-(3,5-dibromo-4-hydroxyphenyl)imino-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Br2ClN2O2/c15-9-4-7(5-10(16)13(9)20)18-12-8-3-6(17)1-2-11(8)19-14(12)21/h1-5,20H,(H,18,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVDXDZPERYOQEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=NC3=CC(=C(C(=C3)Br)O)Br)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Br2ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-(3,5-dibromo-4-hydroxy-phenylimino)-1,3-dihydro-indol-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-Chloro-3-(3,5-dibromo-4-hydroxy-phenylimino)-1,3-dihydro-indol-2-one
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5-Chloro-3-(3,5-dibromo-4-hydroxy-phenylimino)-1,3-dihydro-indol-2-one
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5-Chloro-3-(3,5-dibromo-4-hydroxy-phenylimino)-1,3-dihydro-indol-2-one
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5-Chloro-3-(3,5-dibromo-4-hydroxy-phenylimino)-1,3-dihydro-indol-2-one
Reactant of Route 5
5-Chloro-3-(3,5-dibromo-4-hydroxy-phenylimino)-1,3-dihydro-indol-2-one
Reactant of Route 6
5-Chloro-3-(3,5-dibromo-4-hydroxy-phenylimino)-1,3-dihydro-indol-2-one

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